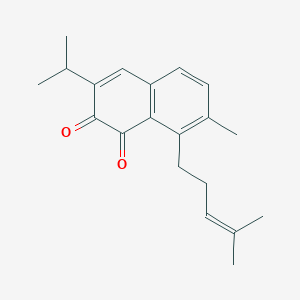

Saprorthoquinon

Übersicht

Beschreibung

Saprorthoquinone is an organic compound known for its distinctive yellow crystalline appearance and significant volatility. It is a potent oxidizing agent and is easily reduced, making it highly reactive with various substances . This compound is derived from the roots of Salvia prionitis Hance and has been studied for its potential therapeutic applications, particularly in cancer treatment .

Wissenschaftliche Forschungsanwendungen

Industry: Its strong oxidizing properties make it useful in various industrial processes, including the synthesis of dyes and pigments.

Wirkmechanismus

Target of Action

Saprorthoquinone is a diterpenoid compound found in Salvia atropatana . It has been shown to exhibit cytotoxicity against PC3 cells , which are human prostate cancer cells.

Mode of Action

It is known that quinone compounds, to which saprorthoquinone belongs, often exert their effects through redox cycling and generation of reactive oxygen species . These reactive species can cause oxidative stress in cells, leading to cell death. This might explain the observed cytotoxicity of Saprorthoquinone against PC3 cells .

Result of Action

Saprorthoquinone has been shown to exhibit cytotoxic effects against PC3 cells . This suggests that it may have potential as a therapeutic agent in the treatment of prostate cancer.

Biochemische Analyse

Biochemical Properties

Saprorthoquinone plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to exhibit cytotoxicity by inducing apoptosis in cancer cells . Saprorthoquinone interacts with enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and histone deacetylase 1 (HDAC1), acting as a dual inhibitor . These interactions are crucial for its anticancer properties, as they inhibit key pathways involved in tumor growth and survival.

Cellular Effects

Saprorthoquinone exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis, leading to cell death . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the expression of pro-apoptotic proteins such as Bax and cleaved PARP, while decreasing the levels of anti-apoptotic proteins . These changes disrupt cellular homeostasis and promote cell death.

Molecular Mechanism

At the molecular level, Saprorthoquinone exerts its effects through several mechanisms. It binds to and inhibits the activity of IDO1 and HDAC1, which are involved in immune regulation and epigenetic modifications, respectively . By inhibiting IDO1, Saprorthoquinone disrupts the kynurenine pathway, leading to reduced immune suppression in the tumor microenvironment . Additionally, the inhibition of HDAC1 results in altered gene expression patterns, promoting apoptosis and inhibiting tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Saprorthoquinone have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Saprorthoquinone remains stable under specific conditions, but its cytotoxic effects may diminish over extended periods . Long-term exposure to Saprorthoquinone can lead to sustained apoptosis and inhibition of cell proliferation in vitro .

Dosage Effects in Animal Models

The effects of Saprorthoquinone vary with different dosages in animal models. At lower doses, it exhibits cytotoxicity without significant adverse effects . At higher doses, Saprorthoquinone can induce toxicity and adverse effects, including damage to vital organs . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.

Metabolic Pathways

Saprorthoquinone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It affects metabolic flux and metabolite levels, particularly in cancer cells . The compound’s interaction with IDO1 disrupts the kynurenine pathway, leading to altered tryptophan metabolism . Additionally, Saprorthoquinone’s effects on HDAC1 influence various metabolic processes by modulating gene expression .

Transport and Distribution

Within cells and tissues, Saprorthoquinone is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The compound’s distribution is influenced by its chemical properties, such as lipophilicity, which affects its ability to cross cellular membranes and reach target sites .

Subcellular Localization

Saprorthoquinone’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These factors are essential for its efficacy in inducing apoptosis and inhibiting tumor growth.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

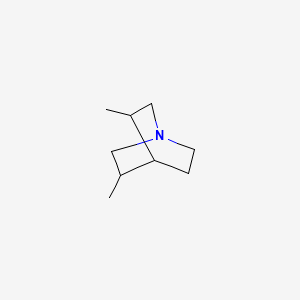

Saprorthoquinone can be synthesized starting from (+)-dehydroabietic acid through a series of reactions involving 11,12-dimethoxyabieta-8,11,13-trien-7-one and 12-methoxyabieta-8,11,13-triene . The process involves multiple steps, including methoxylation and cyclization, to achieve the final product.

Industrial Production Methods

The industrial production of saprorthoquinone involves the extraction of roots from dried Salvia prionitis, followed by grinding and ultrahigh-pressure extraction using an alcohol-based solvent . This method ensures the efficient isolation of saprorthoquinone in significant quantities suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

Saprorthoquinone undergoes various chemical reactions, including:

Oxidation: Due to its strong oxidizing properties, saprorthoquinone can oxidize a wide range of organic and inorganic compounds.

Reduction: It is easily reduced, making it a versatile reagent in redox reactions.

Substitution: Saprorthoquinone can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with saprorthoquinone include formic acid, acetic anhydride, and various palladium or ruthenium complexes . These reactions often occur under mild to moderate conditions, making them suitable for laboratory and industrial applications.

Major Products Formed

The major products formed from reactions involving saprorthoquinone include various quinolone derivatives, which are valuable in pharmaceutical synthesis .

Vergleich Mit ähnlichen Verbindungen

Saprorthoquinone is unique compared to other similar compounds due to its dual inhibitory activity on IDO1 and HDAC1. Similar compounds include:

Pygmaeocin C: Another abietane diterpenoid with significant anticancer activity.

Viridoquinone: Known for its cytotoxic properties against various cancer cell lines.

1-Deoxyviroxocine: Exhibits both anticancer and anti-inflammatory activities.

These compounds share structural similarities with saprorthoquinone but differ in their specific biological activities and mechanisms of action.

Eigenschaften

IUPAC Name |

7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-12(2)7-6-8-16-14(5)9-10-15-11-17(13(3)4)19(21)20(22)18(15)16/h7,9-11,13H,6,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJDKZSXXFWHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

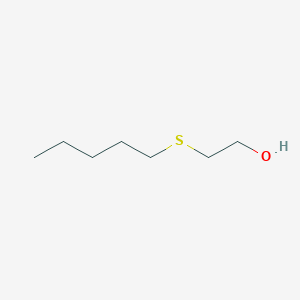

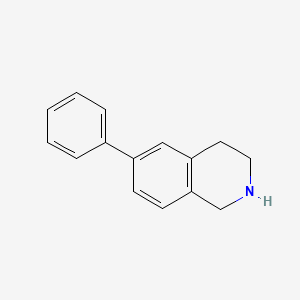

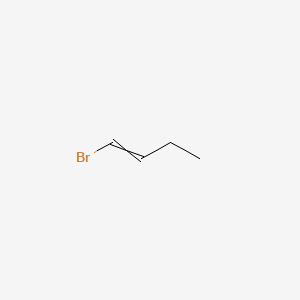

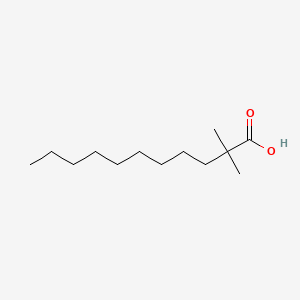

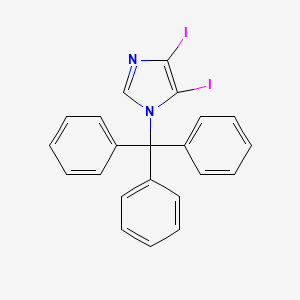

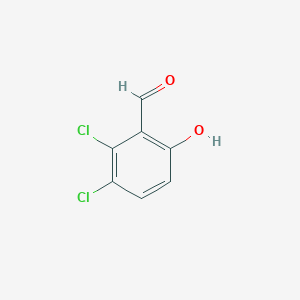

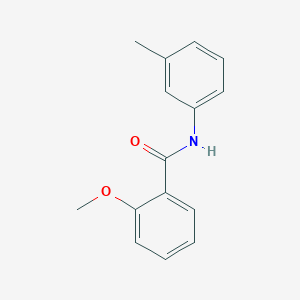

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

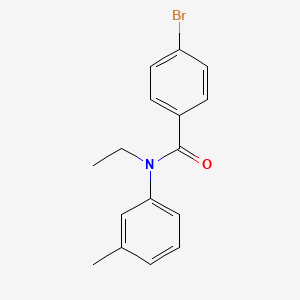

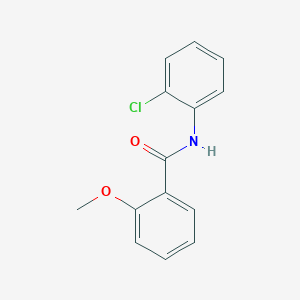

Feasible Synthetic Routes

Q1: What is the significance of the ortho-quinone moiety in Saprorthoquinone's activity?

A1: Research has identified the ortho-quinone group as a critical pharmacophore for Saprorthoquinone's inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1). [] This enzyme plays a role in tumor immune evasion, making its inhibition a potential strategy for cancer treatment.

Q2: How does Saprorthoquinone interact with IDO1 at a molecular level?

A2: While detailed binding studies are still underway, preliminary research suggests that Saprorthoquinone interacts with the active site of IDO1. Specifically, the formation of a hydrogen bond with the amino acid residue Leu234 seems to be important for its inhibitory potency. []

Q3: Can Saprorthoquinone inhibit other targets besides IDO1?

A3: Yes, studies have demonstrated that Saprorthoquinone and its analogues can also inhibit Histone Deacetylase 1 (HDAC1). [] This dual inhibition of IDO1 and HDAC1 presents a promising avenue for cancer treatment by potentially combining immunotherapeutic and epigenetic approaches.

Q4: How does modifying the structure of Saprorthoquinone affect its activity?

A4: Structure-activity relationship (SAR) studies have revealed key insights into the impact of structural modifications on Saprorthoquinone's activity. For example, incorporating an N-(2-aminophenyl) amide group, linked to the ortho-quinone by a pentane linker, significantly enhanced its inhibitory activity against both IDO1 and HDAC1. []

Q5: What are the potential applications of Saprorthoquinone in cancer treatment?

A5: Given its dual inhibitory activity against IDO1 and HDAC1, Saprorthoquinone holds potential as a novel anticancer agent. Its ability to inhibit IDO1 could help overcome tumor immune evasion, while simultaneously targeting epigenetic regulation through HDAC1 inhibition. []

Q6: Have any synthetic routes been explored for the production of Saprorthoquinone?

A6: Yes, researchers have successfully synthesized Saprorthoquinone from naturally occurring (+)-Dehydroabietic acid. [] This synthesis provides a platform for further structural modifications and explorations of its derivatives.

Q7: What types of cancer cell lines have been used to evaluate the anticancer activity of Saprorthoquinone and its analogues?

A7: Studies have evaluated the cytotoxic effects of Saprorthoquinone and related compounds on various cancer cell lines, including HT29 colon cancer cells, Hep G2 hepatocellular carcinoma cells, and B16-F10 murine melanoma cells. [, ]

Q8: What is the molecular formula and weight of Saprorthoquinone?

A8: Saprorthoquinone has the molecular formula C20H26O3 and a molecular weight of 314.41 g/mol.

Q9: Beyond cancer, are there other potential therapeutic applications for Saprorthoquinone?

A9: Preliminary research suggests that Saprorthoquinone and its analogues exhibit anti-inflammatory properties. Studies have shown its ability to inhibit nitric oxide production in lipopolysaccharide-activated macrophages. [] This finding indicates a potential for further investigation into its use in treating inflammatory conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2,4-diol](/img/structure/B1632742.png)